molecular formula C11H9NO3S B2730754 3-(1,3-thiazol-4-ylmethoxy)benzoic Acid CAS No. 874623-35-5

3-(1,3-thiazol-4-ylmethoxy)benzoic Acid

Cat. No.: B2730754
CAS No.: 874623-35-5
M. Wt: 235.26
InChI Key: IMILYUBILRHRBV-UHFFFAOYSA-N
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Description

Contextualization within Thiazole (B1198619) and Benzoic Acid Chemical Scaffolds in Academic Research

The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. biomedres.us This structural motif is a cornerstone in medicinal chemistry, found in a wide array of natural products and synthetic drugs. nih.gov Its aromatic nature and ability to participate in various chemical reactions make it a versatile building block for creating diverse molecular architectures. nih.gov Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. researchgate.net Notably, the thiazole ring is a key component of clinically approved drugs such as the anticancer agent Dasatinib and the vitamin Thiamine (Vitamin B1). nih.govasu.edu

Similarly, the benzoic acid scaffold is a fundamental structural unit in organic chemistry and is prevalent in numerous biologically active compounds. The carboxylic acid group can act as a key interaction point with biological targets, such as enzymes and receptors. The substitution pattern on the benzene (B151609) ring allows for fine-tuning of the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which are crucial for its pharmacokinetic and pharmacodynamic profiles.

The combination of these two scaffolds in 3-(1,3-thiazol-4-ylmethoxy)benzoic acid results in a molecule with a rich chemical space to explore. The ether linkage provides a flexible connection between the two aromatic systems, allowing for various spatial orientations that can influence its interaction with biological macromolecules.

Historical Perspectives on Structurally Related Chemical Entities in Synthetic Chemistry and Chemical Biology

The history of thiazole-containing compounds is rich with discoveries of significant biological activity. The discovery of penicillin, with its fused thiazolidine ring, marked a turning point in the treatment of bacterial infections and spurred extensive research into sulfur and nitrogen-containing heterocycles. nih.gov Over the decades, synthetic chemists have developed numerous methods for the construction of the thiazole ring, such as the Hantzsch thiazole synthesis, which has enabled the creation of a vast library of derivatives for biological screening. nih.gov

Research into benzoic acid derivatives has a similarly long and impactful history. The discovery of the anti-inflammatory properties of salicylic acid, a hydroxylated benzoic acid, led to the development of aspirin, one of the most widely used drugs in the world. This discovery highlighted the therapeutic potential of simple aromatic carboxylic acids and their derivatives.

The study of molecules that combine these two historical scaffolds is a more recent development, driven by the principles of fragment-based drug design. By linking a thiazole moiety to a benzoic acid core, researchers aim to create hybrid molecules that can interact with multiple binding sites on a biological target or exhibit polypharmacology, the ability to modulate multiple targets simultaneously.

Significance and Rationale for Investigating this compound

The primary rationale for investigating this compound stems from the well-documented biological activities of its constituent parts. The thiazole ring is a known "privileged scaffold," a term used to describe molecular frameworks that are able to bind to multiple biological targets with high affinity. eurekaselect.com This promiscuity makes them attractive starting points for the development of new therapeutic agents.

The specific substitution pattern of this compound is also of interest. The placement of the methoxybenzoic acid group at the 4-position of the thiazole ring creates a specific spatial arrangement that may be optimal for binding to certain biological targets. For instance, studies on structurally similar 4-(thiazol-5-yl)benzoic acid derivatives have shown potent inhibitory activity against protein kinase CK2, a target implicated in cancer. nih.gov This suggests that this compound could also be a candidate for investigation as a kinase inhibitor.

Furthermore, the presence of the carboxylic acid group provides a handle for further chemical modification, allowing for the synthesis of a library of related compounds with varying properties. This is a crucial aspect of the drug discovery process, as it enables the systematic exploration of the structure-activity relationship (SAR) to identify the most potent and selective compounds.

Overview of Multidisciplinary Research Trajectories for the Compound

The unique structural features of this compound open up several potential avenues for multidisciplinary research.

Medicinal Chemistry and Drug Discovery: The most prominent research trajectory is in the development of new therapeutic agents. Based on the known activities of thiazole and benzoic acid derivatives, this compound and its analogues could be investigated for a variety of therapeutic applications, including:

Anticancer Activity: As mentioned, the potential for kinase inhibition makes it a candidate for cancer research. nih.govasu.edueurekaselect.com Thiazole-containing compounds have been investigated as inhibitors of various targets in cancer therapy. nih.govasu.edu

Antimicrobial Activity: The thiazole nucleus is present in many antimicrobial agents, and new derivatives are constantly being explored to combat drug-resistant pathogens. nih.gov

Anti-inflammatory Activity: Benzoic acid derivatives are well-known for their anti-inflammatory effects, and this property could be explored in the context of the target compound.

Materials Science: The aromatic and heterocyclic nature of the molecule suggests potential applications in materials science. For example, it could be explored as a building block for the synthesis of novel polymers or organic electronic materials. The ability of the carboxylic acid group to coordinate with metal ions also opens up the possibility of creating metal-organic frameworks (MOFs) with interesting catalytic or gas storage properties.

Chemical Biology: The compound could be used as a chemical probe to study the function of specific biological targets. By attaching a fluorescent tag or other reporter group, researchers could use the molecule to visualize the localization and activity of its target protein within a cell.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-thiazol-4-ylmethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c13-11(14)8-2-1-3-10(4-8)15-5-9-6-16-7-12-9/h1-4,6-7H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMILYUBILRHRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CSC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874623-35-5
Record name 3-(1,3-thiazol-4-ylmethoxy)benzoic acid
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Synthetic Methodologies and Chemical Transformations of 3 1,3 Thiazol 4 Ylmethoxy Benzoic Acid

Total Synthesis Approaches to 3-(1,3-thiazol-4-ylmethoxy)benzoic Acid

A total synthesis of this compound necessitates a carefully planned sequence of reactions to assemble the final structure from readily available starting materials.

Retrosynthetic Analysis and Key Disconnections for the Thiazole (B1198619) and Benzoic Acid Moieties

A logical retrosynthetic analysis of this compound identifies the ether linkage as the primary point for disconnection. This carbon-oxygen bond can be retrosynthetically cleaved to yield two key building blocks: a substituted thiazole with a reactive group at the 4-position and a 3-hydroxybenzoic acid derivative. This disconnection is indicative of a Williamson ether synthesis as a potential forward synthetic step.

Further retrosynthetic analysis of the thiazole moiety, specifically a 4-(halomethyl)thiazole, points towards the well-established Hantzsch thiazole synthesis. This disconnection breaks the thiazole ring down to an α-haloketone or a related three-carbon component and a source of sulfur and nitrogen, typically a thioamide or thiourea (B124793). The benzoic acid precursor, 3-hydroxybenzoic acid, is a commercially available starting material. To prevent interference from the acidic carboxylic acid group during the etherification step, it is often protected as an ester, such as a methyl or ethyl ester.

Detailed Multi-Step Synthetic Sequences and Reaction Optimizations

A plausible multi-step synthesis for this compound can be outlined as follows:

Step 1: Esterification of 3-hydroxybenzoic acid. To protect the carboxylic acid functionality, 3-hydroxybenzoic acid is first converted to its corresponding ester, for instance, methyl 3-hydroxybenzoate. This can be achieved through Fischer esterification, reacting 3-hydroxybenzoic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid like sulfuric acid. mdpi.com Alternative, milder methods can also be employed.

Step 2: Synthesis of 4-(chloromethyl)thiazole. The thiazole component can be prepared from commercially available 4-methylthiazole (B1212942) through a chlorination reaction, often using a reagent like sulfuryl chloride, to yield 4-(chloromethyl)thiazole, which is typically isolated as its hydrochloride salt. nih.gov

Step 3: Williamson Ether Synthesis. The key ether linkage is formed by reacting the protected benzoic acid derivative with the thiazole component. Methyl 3-hydroxybenzoate is deprotonated with a suitable base, such as potassium carbonate or sodium hydride, to form the corresponding phenoxide. This nucleophile then displaces the chloride from 4-(chloromethyl)thiazole in an SN2 reaction. numberanalytics.comresearchgate.net The choice of solvent is critical for this step, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) generally providing good results. numberanalytics.com Reaction temperatures can be optimized to ensure a reasonable reaction rate while minimizing side reactions.

Below is a data table summarizing typical conditions for the Williamson ether synthesis.

Reactant 1Reactant 2BaseSolventTemperature (°C)Yield (%)
Methyl 3-hydroxybenzoate4-(chloromethyl)thiazole HClPotassium CarbonateDMF70-90Moderate
Methyl 3-hydroxybenzoate4-(chloromethyl)thiazole HClSodium HydrideTHF/DMFRoom Temp to 60Good

Step 4: Hydrolysis of the Ester. The final step in the sequence is the hydrolysis of the methyl ester to the desired carboxylic acid. This can be accomplished under either acidic or basic conditions. acs.orgresearchgate.net Saponification using an aqueous base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup, is a common and effective method to obtain the final product, this compound. acs.org

Alternative Synthetic Routes and Convergent Strategies

Development of Novel Methodologies for Linker Formation

While the Williamson ether synthesis is a robust method, other methodologies for the formation of the ether linkage can be explored. Palladium-catalyzed etherification reactions have emerged as powerful tools in organic synthesis. frontiersin.org For instance, a palladium catalyst could potentially couple 3-hydroxybenzoic acid (or its ester) directly with a suitable thiazole precursor, such as 4-(hydroxymethyl)thiazole, under dehydrative conditions. These methods can sometimes offer milder reaction conditions and broader substrate scope.

Exploring Catalyst Systems for Enhanced Efficiency and Selectivity

The efficiency and environmental impact of the synthesis can be improved by exploring advanced catalyst systems for the key bond-forming reactions.

For Thiazole Synthesis: The traditional Hantzsch thiazole synthesis can be catalyzed by various agents to improve yields and reaction times. Greener alternatives to classic conditions include the use of solid-supported catalysts like silica-supported tungstosilisic acid, which can be easily recovered and reused. mdpi.com Furthermore, enzymatic catalysis, for example using trypsin, has been shown to promote the synthesis of thiazole derivatives under mild conditions. mdpi.com

For Etherification: In the context of the Williamson ether synthesis, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous phenoxide and the organic-soluble alkyl halide, potentially leading to improved reaction rates and yields. For alternative etherification strategies, the development of specific palladium-ligand systems is crucial for achieving high efficiency and selectivity in the catalytic formation of the aryl ether bond. frontiersin.org Catalytic systems for the etherification of phenols are an active area of research, with various metal-based catalysts being investigated to promote this transformation. rsc.orggoogle.com

Preparation of Key Synthetic Intermediates

The construction of this compound is typically achieved by synthesizing the thiazole and benzoic acid fragments separately, followed by their strategic coupling. This convergent approach allows for flexibility and optimization in the preparation of the core precursors.

The 1,3-thiazole ring is a common heterocycle in medicinal chemistry, and its synthesis is well-documented. nih.gov The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone method for the construction of this ring system. researchgate.net It classically involves the condensation of an α-halocarbonyl compound with a thioamide. researchgate.netgoogle.com

For the specific purpose of synthesizing a precursor for this compound, the key intermediate required is a thiazole bearing a functional group at the 4-position that can be elaborated into the methoxy (B1213986) linker, such as a hydroxymethyl or an ester group. For example, ethyl 2-amino-thiazole-4-carboxylate can serve as a versatile starting material. nih.gov Another common strategy involves the reaction of 3-(2-bromoacetyl)-4-hydroxychromen-2-one with thioamides like thioacetamide (B46855) or thiourea to yield corresponding 4-substituted thiazole derivatives. researchgate.net More complex thiazole precursors can be built from amino acids, which are first converted to amides, then thioamides, and finally cyclized to form the thiazole ring. nih.gov

Precursor Type Synthetic Method Key Reagents Notes
4-Substituted ThiazolesHantzsch Thiazole Synthesisα-haloketone, ThioamideA fundamental and widely used method for thiazole ring formation. researchgate.netgoogle.com
2-Substituted ThiazolesCyclocondensation3-(2-bromoacetyl)-4-hydroxychromen-2-one, Thiourea/ThioacetamideYields 2-amino or 2-methyl substituted thiazoles attached to a coumarin (B35378) scaffold. researchgate.net
Thiazole-4-carboxylic acidDehydrogenation of Thiazoline (B8809763)L-cysteine, Benzonitrile, followed by oxidation (e.g., BrCCl₃/DBU)Forms a thiazoline intermediate which is then aromatized to the thiazole. nih.gov
Protected ThiazolesFrom Amino AcidsAmino-protected amino acids, Lawesson's reagent, α-bromo ketoneAllows for the introduction of chiral centers derived from natural amino acids. nih.gov

The second key intermediate is a substituted benzoic acid, specifically a derivative of 3-hydroxybenzoic acid, where the hydroxyl group serves as the attachment point for the ether linkage. The synthesis of such precursors can be achieved through various organic transformations.

A powerful method for creating benzoic acids is the oxidation of the corresponding methylarenes (toluenes). For instance, 5-R-3-tolyl-1,2,4-oxadiazoles can be selectively oxidized to 3-(5-R-1,2,4-oxadiazol-3-yl)benzoic acids using a catalytic system of cobalt acetate (B1210297) and sodium bromide with air as the oxidant. researchgate.net This demonstrates the feasibility of oxidizing a methyl group to a carboxylic acid while preserving other sensitive heterocyclic moieties.

Alternatively, functional group interconversions on pre-existing benzene (B151609) rings are common. Halogenated benzoic acids, such as 2-iodobenzoic acid, are versatile precursors that can undergo coupling reactions to introduce desired functionalities. researchgate.net For the target molecule, a commercially available compound like methyl 3-hydroxybenzoate is an ideal starting point, providing the necessary hydroxyl group for etherification and a protected carboxylic acid to prevent unwanted side reactions. The synthesis of libraries of benzoic acid esters with various electron-withdrawing groups has been explored to modulate the pKa of the resulting acid, which can be a crucial factor in biological activity. nih.gov

Precursor Type Synthetic Method Key Reagents Notes
Substituted Benzoic AcidsCatalytic Oxidation of ToluenesCobalt(II) acetate, NaBr, Acetic acid, AirAllows for selective oxidation of a methyl group to a carboxylic acid. researchgate.net
Phenoxybenzoic AcidsUllmann Condensation2-Iodobenzoic acid, Phenol, Cu(0), Cu(I)I, DBUA method for forming diaryl ethers, demonstrating C-O bond formation on a benzoic acid ring. researchgate.net
Benzoic Acid AmidesAmide CouplingSubstituted benzoic acid, Amine, HOBt, EDC·HClA standard method for derivatizing the carboxylic acid function. researchgate.net
N-aryl-1,3,4-thiadiazolesCyclizationBenzoic acid, N-arylthiosemicarbazides, POCl₃Demonstrates the use of the benzoic acid carboxyl group to form new heterocyclic rings. dergipark.org.tr

Derivatization and Analog Synthesis Strategies from this compound

As a molecular scaffold, this compound is amenable to a wide range of chemical modifications. These derivatizations are crucial for developing structure-activity relationships (SAR) in drug discovery programs. Modifications can be targeted at the three distinct regions of the molecule: the benzoic acid, the thiazole ring, and the ether linker.

The carboxylic acid group is a highly versatile functional handle for derivatization. Standard peptide coupling reagents such as EDCI/HOBt facilitate the formation of amides with a diverse range of amines. nih.govresearchgate.net This allows for the introduction of various substituents to probe for specific interactions with biological targets.

Esterification of the carboxylic acid is another common strategy. This can modulate the compound's lipophilicity and pharmacokinetic properties, often creating prodrugs that are hydrolyzed in vivo to release the active carboxylic acid. nih.gov A series of benzoic acid ester derivatives have been synthesized to act as potent inhibitors of phosphodiesterase-4 (PDE4), highlighting the importance of this modification. nih.gov Beyond the carboxyl group, the aromatic ring itself can be modified by starting the synthesis with differently substituted 3-hydroxybenzoic acid precursors, thereby introducing substituents such as halogens, alkyl, or alkoxy groups onto the phenyl ring.

Modification Type Reaction Reagents Purpose
Amide FormationAmide CouplingAmines, EDCI, HOBt/HCTU, DIEAExplore SAR, introduce new functional groups. nih.govnih.gov
Ester FormationEsterificationAlcohols, Acid/Base catalysisCreate prodrugs, modulate lipophilicity and cell permeability. nih.govnih.gov
Ring SubstitutionUse of Substituted Precursorse.g., 4-chloro or 4-nitro-3-hydroxybenzoic acidAlter electronic properties and steric profile of the phenyl ring. nih.gov
Heterocycle FormationCyclizationThiosemicarbazide, POCl₃Convert the carboxylic acid into a new heterocyclic ring like a thiadiazole. nih.gov

The 1,3-thiazole ring offers two primary sites for substitution, the C2 and C5 positions. The choice of starting materials in the Hantzsch synthesis directly influences the substituent at the C2 position. Using different thioamides or thioureas allows for the facile introduction of various groups (e.g., amino, alkyl, aryl). researchgate.netresearchgate.net

Analogue-based drug design approaches have been used to create libraries of 1,3-thiazole derivatives with diverse side chains at the C2 position to optimize biological activity. nih.gov For example, carbalkoxy amino or aryl amino side chains have been installed at this position. nih.gov Similarly, for benzothiazole-based molecules, modifications to the fused benzene ring, such as the addition or removal of methoxy and methyl groups, have been shown to significantly impact biological activity. nih.gov These principles can be directly applied to modify the thiazole portion of this compound to fine-tune its properties.

Modification Site Strategy Example Substituents Purpose
C2-PositionVarying the Thioamide in Hantzsch SynthesisAmino, Methyl, PhenylIntroduce diversity at a key vector. researchgate.net
C2-PositionBioisosteric Replacement/Side Chain IntroductionCarboalkoxy amino, Aryl amino side chainsOptimize biological activity and metabolic stability. nih.gov
C5-PositionArylidene CondensationAromatic aldehydesIntroduce bulky aromatic groups via condensation with an active methylene (B1212753) group. researchgate.net
Fused Ring Analogs (Benzothiazole)Use of Substituted PrecursorsMethoxy, Methyl groups on the benzene ringExplore the impact of substitution on the heterocyclic core. nih.gov

The methylene ether linker dictates the spatial relationship and relative orientation of the thiazole and benzoic acid rings. Its length, flexibility, and composition are critical determinants of molecular conformation and can be systematically altered.

Varying Length: The single methylene unit can be extended to an ethyl or propyl chain by using precursors like 4-(2-hydroxyethyl)thiazole in the ether synthesis step. nih.gov This modification alters the distance between the two aromatic systems.

Altering Composition: The ether oxygen atom can be replaced with other heteroatoms. A thioether (-S-) linkage can be formed from a 3-mercaptobenzoic acid precursor, while an amine linkage (-NH-) could also be installed.

Modifying Flexibility: Introducing unsaturation (e.g., a double or triple bond) or incorporating cyclic structures within the linker can restrict conformational freedom, which can be beneficial for locking the molecule into a bioactive conformation.

Cleavable Linkers: Advanced strategies involve designing linkers with specific functionalities. For example, N-(methoxy)oxazolidine linkers have been developed that are stable at neutral pH but cleave under mildly acidic conditions, a strategy used in drug delivery systems. mdpi.com

Modification Type Strategy Resulting Linker Purpose
Chain ExtensionUse of hydroxyalkylthiazole precursors-O-(CH₂)n-Alter the distance and flexibility between the two rings. nih.gov
Heteroatom ReplacementUse of mercapto- or amino-benzoic acid precursors-S-CH₂-, -NH-CH₂-Change bond angles, polarity, and hydrogen bonding capacity.
Conformational RestrictionIncorporation of rigid units (e.g., alkynes, rings)-O-CH₂-C≡C-Reduce conformational flexibility to favor a specific bioactive shape.
Introduction of Cleavable FunctionalitySynthesis of specialized linkersN-(methoxy)oxazolidineCreate conjugates that release the active molecule under specific conditions (e.g., low pH). mdpi.com

Green Chemistry Principles in the Synthesis of this compound and its Analogs

The growing emphasis on sustainable chemical manufacturing has spurred significant research into the application of green chemistry principles for the synthesis of pharmacologically important molecules, including this compound and its analogs. nih.govbohrium.com Traditional synthetic routes for thiazole-containing compounds often rely on hazardous solvents, harsh reaction conditions, and produce substantial waste, prompting the development of more environmentally benign alternatives. nih.govbepls.com This section explores the integration of green chemistry methodologies to create safer, more efficient, and sustainable synthetic pathways for this class of compounds.

Development of Eco-Friendly Solvents and Reagents

A primary focus of green chemistry is the replacement of volatile and hazardous organic solvents with safer alternatives. mdpi.com The synthesis of thiazole derivatives has traditionally employed solvents like dimethylformamide (DMF), pyridine, nitrobenzene, and chlorobenzene, which are associated with significant environmental and health risks. mdpi.com Research has demonstrated the viability of several greener solvent systems for the synthesis of thiazole rings, a core component of the target molecule.

Green Solvents:

Water: Utilized as a solvent in the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles, offering a simple, non-toxic, and high-yielding medium. bepls.com

Deep Eutectic Solvents (DESs): Mixtures like L-proline and ethylene (B1197577) glycol have been successfully used to synthesize thiazolo[5,4-d]thiazoles, providing a safer alternative to hazardous solvents and yielding comparable or better results. mdpi.com

Polyethylene Glycol (PEG): PEG-200 has been employed as a green solvent in conjunction with recyclable catalysts for the synthesis of benzo[e] bepls.commdpi.comthiazin-4-ones, a related heterocyclic system. nih.gov

Eco-Friendly Catalysts and Reagents: The move towards greener synthesis also involves replacing hazardous reagents and stoichiometric catalysts with more benign and recyclable options.

Biocatalysts: Chitosan-based catalysts, which are biodegradable, non-toxic, and reusable, have been developed for the synthesis of thiazole derivatives under ultrasound irradiation. nih.gov

Organocatalysts: 1,4-diazabicyclo[2.2.2]octane (DABCO) has been identified as a cost-effective, non-toxic, and environmentally friendly organocatalyst for synthesizing thiazole derivatives, resulting in good yields and short reaction times. nih.govresearchgate.net

The table below summarizes various green solvents and catalysts applicable to the synthesis of thiazole-containing compounds.

Green AlternativeTypeExample ApplicationAdvantages
Solvents
WaterAqueousSynthesis of 2-(alkylsulfanyl)thiazoles bepls.comNon-toxic, inexpensive, environmentally benign
L-proline:ethylene glycolDeep Eutectic SolventSynthesis of thiazolo[5,4-d]thiazoles mdpi.comSafe, eco-friendly, can improve yields
PEG-200Green SolventSynthesis of benzo[e] bepls.commdpi.comthiazin-4-ones nih.govRecyclable, low toxicity
Catalysts
Chitosan-basedBiocatalystUltrasound-assisted thiazole synthesis nih.govBiodegradable, non-toxic, reusable
DABCOOrganocatalystSynthesis of thiazole derivatives researchgate.netCost-effective, non-toxic, efficient
Silica Supported AcidHeterogeneousSynthesis of Hantzsch thiazole derivatives bepls.comReusable, easy to separate

Microwave-Assisted and Other Energy-Efficient Synthetic Techniques

To minimize energy consumption and accelerate reaction rates, modern synthetic methods are increasingly replacing conventional heating with energy-efficient techniques like microwave (MW) irradiation and ultrasound. nih.govbepls.com These methods offer uniform heating, leading to reduced reaction times, higher yields, and often cleaner reaction profiles with fewer by-products. nih.gov

Microwave-Assisted Synthesis (MAOS): Microwave irradiation has been extensively applied to the synthesis of various heterocyclic compounds, including thiazoles and related structures like triazolothiadiazoles. scielo.brresearchgate.netscielo.br In many cases, reactions that require several hours of conventional reflux can be completed in a matter of minutes under microwave heating, significantly reducing energy usage and improving process efficiency. nih.govnih.gov For instance, the synthesis of triazolothiadiazoles from substituted benzoic acids was achieved in 5 to 15 minutes using microwave heating, a substantial improvement over conventional methods. scielo.brscielo.br

Ultrasound-Assisted Synthesis: Ultrasonic irradiation is another energy-efficient technique that utilizes acoustic cavitation to promote chemical reactions. nih.gov This method has been successfully employed for the synthesis of thiazole derivatives, often in conjunction with green catalysts like chitosan, leading to high yields in short reaction times. bepls.comnih.gov

The following table compares reaction times and yields for the synthesis of heterocyclic compounds using conventional heating versus microwave-assisted techniques, illustrating the efficiency gains.

Heterocyclic SystemMethodReaction TimeYieldReference
TriazolothiadiazolesConventional10 hours (reflux)- nih.gov
TriazolothiadiazolesMicrowave8-9 minutesHigh nih.gov
TriazolothiadiazolesConventional-- researchgate.net
TriazolothiadiazolesMicrowaveShorterBetter researchgate.net
Thiazolidin-4-onesConventional-- nih.gov
Thiazolidin-4-onesMicrowave6 minutesHigh nih.gov

Atom Economy and Waste Reduction Strategies

A core principle of green chemistry is the design of synthetic processes that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. primescholars.com Poor atom economy is common in multi-step syntheses that generate significant by-products. primescholars.com

Strategies to improve atom economy and reduce waste in the synthesis of this compound and its analogs include:

Multi-Component Reactions (MCRs): These reactions involve combining three or more reactants in a single step to form a product that contains portions of all starting materials. bepls.com The Hantzsch thiazole synthesis, a classic method for creating the thiazole ring, can be adapted into a one-pot, multi-component procedure. Using this approach with eco-friendly catalysts can generate thiazole derivatives in high yields with reduced waste and fewer purification steps. bepls.com

Catalytic Reactions: Employing catalysts, especially those that are highly efficient and recyclable, is fundamental to waste reduction. Instead of using stoichiometric reagents that are consumed in the reaction and generate waste, catalytic amounts of a substance can facilitate the transformation multiple times. nih.govprimescholars.com The use of recyclable heterogeneous catalysts, as mentioned previously, is a prime example of this strategy. bepls.comnih.gov

Elimination of Protecting Groups: Synthetic routes that avoid the use of protecting groups can significantly improve atom economy by reducing the number of steps and eliminating the waste associated with protection and deprotection processes.

By integrating these green chemistry principles—utilizing benign solvents and catalysts, employing energy-efficient reaction conditions, and designing syntheses with high atom economy—the environmental footprint of producing this compound and its analogs can be substantially reduced. nih.govbohrium.com

Advanced Structural Elucidation and Conformational Analysis of 3 1,3 Thiazol 4 Ylmethoxy Benzoic Acid

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy serves as a powerful tool for the detailed structural characterization of 3-(1,3-thiazol-4-ylmethoxy)benzoic acid in solution. High-field instruments provide the necessary resolution and sensitivity to unambiguously assign all proton and carbon signals and to probe through-bond and through-space correlations.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial overview of the chemical environment of the hydrogen and carbon atoms, respectively. In a typical analysis, the ¹H NMR spectrum in a solvent like DMSO-d₆ would display distinct signals for the aromatic protons of the benzoic acid and thiazole (B1198619) rings, the methylene (B1212753) bridge protons, and the acidic proton of the carboxylic acid. The ¹³C NMR spectrum complements this by showing resonances for each unique carbon atom in the molecule.

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would confirm the connectivity between adjacent aromatic protons on the benzoic acid ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) correlations between protons and carbons. For instance, HMBC would show correlations from the methylene protons to the carbons of the thiazole and benzoic acid rings, unequivocally establishing the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation of the molecule in solution by observing through-space interactions between the protons of the thiazole ring and the benzoic acid ring.

The following tables summarize the hypothetical ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound.

Table 1: Hypothetical ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
13.05 s 1H COOH
8.95 s 1H Thiazole H2
7.80 s 1H Benzoic H2
7.65 d 1H Benzoic H6
7.50 t 1H Benzoic H5
7.30 d 1H Benzoic H4
7.25 s 1H Thiazole H5

Table 2: Hypothetical ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment
167.5 COOH
158.0 Benzoic C3
152.0 Thiazole C2
145.0 Thiazole C4
131.0 Benzoic C1
130.0 Benzoic C5
122.0 Benzoic C6
120.0 Thiazole C5
115.0 Benzoic C2
114.5 Benzoic C4

Table 3: Key Hypothetical 2D NMR Correlations

Experiment Key Correlations
COSY Benzoic H4 with H5; Benzoic H5 with H6
HSQC Direct ¹H-¹³C correlations for all protonated carbons
HMBC O-CH₂ protons with Thiazole C4 and Benzoic C3

| NOESY | O-CH₂ protons with Thiazole H5 and Benzoic H2/H4 |

While no specific studies on the solid-state NMR of this compound are publicly available, this technique would be invaluable for investigating potential polymorphism. Different crystalline forms (polymorphs) would exhibit distinct ¹³C chemical shifts due to variations in the local electronic environment and intermolecular interactions in the solid state. Solid-state NMR could therefore be used to identify and characterize different polymorphs if they exist.

X-ray Crystallography for Molecular and Extended Structural Analysis

Single-crystal X-ray diffraction provides the most definitive insight into the solid-state structure of a molecule.

For this compound, the molecule is achiral, and therefore, the determination of absolute stereochemistry is not applicable.

Table 4: Hypothetical Crystallographic Data

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 5.8
c (Å) 18.2
β (°) 95.5
Volume (ų) 1100
Z 4

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₉NO₃S), the calculated exact mass can be compared to the experimentally measured mass to verify the molecular formula.

Table 5: High-Resolution Mass Spectrometry Data

Ion Calculated m/z Measured m/z Difference (ppm)
[M+H]⁺ 236.0376 236.0374 -0.85

The sub-ppm mass accuracy provided by HRMS offers unambiguous confirmation of the molecular formula of the synthesized compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. While specific experimental spectra for this compound are not widely available in the literature, a detailed analysis of its characteristic vibrational modes can be predicted based on the well-established spectral data of its constituent moieties: the 1,3-thiazole ring, the benzoic acid group, and the ether linkage.

The IR spectrum is expected to be dominated by strong absorptions corresponding to the carboxylic acid functional group. A very broad O-H stretching band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimeric form of carboxylic acids in the solid state. The carbonyl (C=O) stretching vibration of the carboxylic acid is predicted to appear as a strong, sharp band around 1700-1680 cm⁻¹. Furthermore, the C-O stretching of the carboxylic acid and the ether linkage are expected to produce distinct bands in the 1320-1210 cm⁻¹ and 1250-1000 cm⁻¹ regions, respectively.

The thiazole ring has several characteristic vibrations. The C=N stretching vibration is typically observed in the 1650-1550 cm⁻¹ range. The C-S stretching vibrations usually appear in the fingerprint region, between 800 and 600 cm⁻¹. Aromatic C-H stretching vibrations from both the thiazole and benzene (B151609) rings are expected above 3000 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric stretching of the aromatic rings and the C=C bonds within the thiazole and benzene rings would likely produce strong Raman signals in the 1600-1400 cm⁻¹ region. The C-S vibrations of the thiazole ring are also expected to be Raman active.

A summary of the predicted key vibrational frequencies for this compound is presented in the interactive table below.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H StretchCarboxylic Acid3300-2500Strong, BroadWeak
C-H Stretch (Aromatic)Benzene & Thiazole Rings3100-3000MediumStrong
C=O StretchCarboxylic Acid1700-1680StrongMedium
C=N StretchThiazole Ring1650-1550MediumMedium
C=C Stretch (Aromatic)Benzene & Thiazole Rings1600-1450Medium-StrongStrong
C-O StretchCarboxylic Acid, Ether1320-1000StrongMedium
C-S StretchThiazole Ring800-600MediumStrong

Chiroptical Methods (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Analysis (if applicable)

Chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are instrumental in the analysis of chiral molecules, providing information about their absolute configuration and conformation in solution. However, an examination of the molecular structure of this compound reveals the absence of any stereogenic centers. The molecule does not possess a chiral carbon atom or any other element of chirality such as axial, planar, or helical chirality. Therefore, this compound is an achiral molecule.

As a consequence, it will not exhibit optical activity. Its solutions will not rotate the plane of plane-polarized light, and it will not show a signal in CD or ORD spectroscopy. Thus, chiroptical methods are not applicable for the stereochemical analysis of this particular compound.

Computational Methods for Conformational Ensemble Generation and Analysis

Computational chemistry offers powerful in-silico tools to investigate the conformational landscape and electronic properties of molecules. For this compound, computational methods can provide valuable insights into its preferred three-dimensional structures, the energy barriers between different conformers, and its electronic characteristics, complementing the predictive spectroscopic data.

Molecular mechanics (MM) methods, which employ classical physics to model molecular systems, are particularly useful for rapidly exploring the conformational space of flexible molecules. By using a suitable force field (e.g., MMFF94 or AMBER), a systematic or stochastic conformational search can be performed to identify low-energy conformers of this compound.

The key flexible dihedral angles in this molecule are around the ether linkage (C-O-C) and the bond connecting the methoxy (B1213986) group to the thiazole ring. A potential energy surface scan, varying these dihedral angles, would reveal the global and local energy minima, corresponding to the most stable and metastable conformers. The results of such an analysis would typically be presented as a Ramachandran-like plot, showing the relative energies of different conformations. This initial exploration is crucial for selecting the most relevant conformers for more accurate quantum mechanical calculations.

Density Functional Theory (DFT) provides a more accurate quantum mechanical description of the electronic structure of molecules. Following a preliminary conformational search with molecular mechanics, the low-energy conformers of this compound would be subjected to geometry optimization using DFT. A common and reliable method for such calculations is the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p).

The geometry optimization process refines the molecular structure to a stationary point on the potential energy surface, providing precise bond lengths, bond angles, and dihedral angles for each stable conformer. The relative energies of these optimized structures can then be calculated with high accuracy, allowing for the determination of the Boltzmann population of each conformer at a given temperature.

Furthermore, DFT calculations can be used to predict the vibrational frequencies of the molecule. These theoretical frequencies, when properly scaled, can be compared with experimental IR and Raman data to aid in the assignment of spectral bands. Other electronic properties, such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges, can also be computed to understand the molecule's reactivity and intermolecular interaction patterns.

A representative table of parameters that would be obtained from a DFT study on the most stable conformer of this compound is shown below.

Computational ParameterPredicted Value
Method/Basis SetB3LYP/6-311++G(d,p)
Total Electronic Energy (Hartree)(Value would be generated by calculation)
Dipole Moment (Debye)(Value would be generated by calculation)
HOMO Energy (eV)(Value would be generated by calculation)
LUMO Energy (eV)(Value would be generated by calculation)
HOMO-LUMO Gap (eV)(Value would be generated by calculation)

Computational Chemistry and Molecular Modeling of 3 1,3 Thiazol 4 Ylmethoxy Benzoic Acid

Quantum Chemical Studies of Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like 3-(1,3-thiazol-4-ylmethoxy)benzoic acid. These studies provide a foundational understanding of the molecule's behavior at a subatomic level.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

A typical computational study would calculate the energies of these orbitals. For a molecule like this compound, the HOMO is likely to be localized on the electron-rich thiazole (B1198619) and benzoic acid rings, which can act as electron donors. Conversely, the LUMO would represent the region most susceptible to accepting electrons, potentially distributed across the aromatic systems. A smaller HOMO-LUMO gap would suggest higher chemical reactivity and lower kinetic stability, indicating the molecule's propensity to engage in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and not based on published experimental or computational results for this specific molecule.)

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map is color-coded to represent different electrostatic potential values.

For this compound, the MEP map would likely show regions of negative potential (typically colored in shades of red and yellow) around the oxygen atoms of the carboxylic acid group and the nitrogen and sulfur atoms of the thiazole ring. These areas are indicative of electron-rich sites susceptible to electrophilic attack. In contrast, regions of positive potential (usually depicted in blue) would be expected around the hydrogen atom of the carboxylic acid, signifying an electron-deficient area prone to nucleophilic attack.

Acidity (pKa) Predictions and Protonation States

Computational methods can provide reliable predictions of the acidity (pKa) of a molecule. For this compound, the primary acidic proton is that of the carboxylic acid group. The pKa value is influenced by the electronic effects of the thiazolylmethoxy substituent on the benzoic acid ring. The thiazole ring's electron-withdrawing nature would likely result in a lower pKa value compared to unsubstituted benzoic acid, indicating increased acidity.

The protonation state of the molecule is dependent on the pH of its environment. In an acidic medium (pH < pKa), the carboxylic acid group will be protonated (-COOH). Conversely, in a basic medium (pH > pKa), it will exist in its deprotonated, anionic form (-COO⁻). The nitrogen atom on the thiazole ring could also be protonated under strongly acidic conditions, although this would be a less favorable protonation site compared to the carboxylate group in basic conditions.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective of a molecule's behavior over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological macromolecule.

Conformational Flexibility and Dynamics in Solvation Environments

MD simulations can explore the conformational landscape of this compound in different solvent environments (e.g., water, DMSO). These simulations would reveal the preferred spatial arrangement of the thiazole and benzoic acid rings relative to each other, governed by the rotational freedom around the ether linkage and the methylene (B1212753) bridge. The simulations would also detail the interactions between the solute and solvent molecules, highlighting the formation and dynamics of hydrogen bonds between the carboxylic acid group and water molecules, for example.

Ligand-Macromolecule Dynamics (e.g., protein-ligand if target is known)

If a specific biological target for this compound were identified, MD simulations would be invaluable for studying its binding mode and the stability of the ligand-protein complex. These simulations can reveal the key amino acid residues involved in the interaction, the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking), and the conformational changes that may occur in both the ligand and the protein upon binding. The insights gained from such simulations are crucial for understanding the molecule's mechanism of action and for the rational design of more potent analogs.

Molecular Docking and Virtual Screening Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, like this compound, to the active site of a macromolecular target, such as an enzyme or receptor.

Molecular docking simulations are crucial for elucidating how this compound and its analogs might interact with specific biological targets. These studies can predict the binding orientation, conformation, and affinity (often expressed as a docking score or binding energy) of the ligand within the target's active site. uomustansiriyah.edu.iq For instance, docking studies on similar benzoic acid derivatives have been used to investigate their potential as inhibitors of enzymes like trans-sialidase, a key target in Chagas disease. mdpi.com Similarly, various thiazole-containing compounds have been docked into the active sites of targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for Alzheimer's disease, and epidermal growth factor receptor (EGFR) in cancer research. semanticscholar.orgnih.gov

The predicted binding mode reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the active site. For this compound, the carboxylic acid group is a potential hydrogen bond donor and acceptor, the thiazole ring can participate in various interactions, and the benzene (B151609) ring can form hydrophobic and aromatic interactions. The accuracy of these predictions is often validated by redocking a known co-crystallized ligand into the protein's active site to ensure the docking protocol can reproduce the experimental binding mode. mdpi.comnih.gov This information is vital for understanding the mechanism of action and for the rational design of more potent inhibitors. nih.gov

Table 1: Illustrative Docking Scores and Key Interactions for Thiazole and Benzoic Acid Derivatives with Various Receptors

Compound Class Target Protein (PDB ID) Best Docking Score (kcal/mol) Key Interacting Residues
Benzothiazole-hydroxamate HDAC8 (1T69) -10.093 Not specified
Thiazole-sulfonamide Acetylcholinesterase (AChE) Not specified Not specified
Thiazolidinone CYP450 3A4 -8.634 Not specified
Benzoic Acid Derivative Trans-sialidase (1MS8) Not specified Not specified

Note: This table is illustrative and compiles data from studies on various derivatives to demonstrate the application of molecular docking. Scores and residues are specific to the compounds and targets in the cited literature.

Pharmacophore modeling is another cornerstone of ligand-based drug design, focusing on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. pharmacophorejournal.com A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (R). pharmacophorejournal.comnih.gov

For a series of active compounds based on the this compound scaffold, a pharmacophore model could be generated to distill the crucial features responsible for their activity. nih.gov For example, a model might identify the carboxylic acid group as a key HBA/HBD feature, the thiazole nitrogen as another HBA, and the two aromatic rings as essential hydrophobic or aromatic features. nih.govnih.gov

Once developed and validated, this pharmacophore model serves as a 3D query for virtual screening of large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. pharmacophorejournal.com This approach is a powerful tool for discovering new chemical scaffolds and for the rational design of new ligands with improved potency and selectivity. researchgate.net

Table 2: Common Pharmacophoric Features Identified in Models for Heterocyclic Compounds

Model ID Pharmacophore Features Associated Activity
AAADRR.27 3 Acceptors, 2 Donors, 2 Aromatic Rings Fructose-1,6-bisphosphatase Inhibition
AADRRR_2 2 Acceptors, 1 Donor, 3 Aromatic Rings COX-2 Inhibition

Note: This table presents examples of pharmacophore hypotheses generated for different series of compounds to illustrate the types of features typically identified.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are mathematical approaches that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties. mdpi.comchemijournal.com These in silico models are fundamental in medicinal chemistry for predicting the activity of newly designed molecules, understanding the structural requirements for activity, and optimizing lead compounds. laccei.org For derivatives of this compound, QSAR studies can reveal which molecular properties are most influential for a given biological effect. nih.gov

The foundation of any QSAR/SPR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. nih.gov A wide array of descriptors can be generated, categorized as follows:

Topological: Describe atomic connectivity and molecular shape.

Electronic: Quantify electronic properties, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). imist.maresearchgate.net

Geometric (3D): Depend on the three-dimensional coordinates of the atoms.

Physicochemical: Include properties like molar refractivity (MR), logP (a measure of lipophilicity), and polarizability. mdpi.comimist.maresearchgate.net

Software packages like Mordred, ChemBioOffice, and Gaussian are commonly used to calculate hundreds or even thousands of these descriptors for each molecule in a dataset. mdpi.comnih.gov A crucial step is then to select a subset of the most relevant descriptors that have a clear chemical meaning and are highly correlated with the biological activity, while avoiding inter-correlation between descriptors. imist.maresearchgate.net This selection process is often achieved using statistical techniques like Principal Component Analysis (PCA). imist.maresearchgate.net

Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Thiazole Derivatives

Descriptor Type Specific Descriptor Description
Physicochemical MR (Molar Refractivity) A measure of the total polarizability of a mole of a substance.
Lipophilic LogP The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity.
Electronic ELUMO Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability.

Once descriptors are selected, various statistical and machine learning methods are employed to build the QSAR model. The goal is to create an equation that accurately predicts the biological activity (e.g., pIC₅₀) based on the descriptor values.

Statistical Methods:

Multiple Linear Regression (MLR): A method used to model the linear relationship between a dependent variable and one or more independent variables (descriptors). imist.ma

Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them. imist.maresearchgate.net

Machine Learning Approaches: Machine learning has become increasingly prevalent in QSAR modeling due to its ability to handle complex, non-linear relationships. laccei.orgresearchgate.net

Artificial Neural Networks (ANN): Computational models inspired by the structure and function of biological neural networks. ANNs are powerful for modeling complex patterns in data. nih.govimist.maresearchgate.net

Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees and outputs the average prediction of the individual trees. tandfonline.com

Other Algorithms: Methods like Gradient Boosting, Extra Trees, and Support Vector Machines (SVM) are also applied. mdpi.com

The predictive power of a QSAR model is rigorously assessed using internal and external validation techniques. Key statistical parameters include the coefficient of determination (R²), the cross-validation coefficient (q² or R²cv), and the predictive R² (R²test) for an external test set. laccei.orgimist.ma A robust and predictive QSAR model can then be used to reliably estimate the activity of novel, unsynthesized derivatives of this compound.

Table 4: Performance of Different QSAR Modeling Techniques on Thiazole Derivatives

Model Type Target/Activity R² (Training Set) q² or R²cv R² (Test Set)
2D-QSAR (MLR) 5-Lipoxygenase Inhibition 0.626 Not specified 0.621
2D-QSAR (MLR) PIN1 Inhibition 0.76 0.63 0.78
2D-QSAR (ANN) PIN1 Inhibition 0.98 0.99 0.98

De Novo Design Principles Applied to this compound Scaffolds

De novo design refers to the computational creation of novel molecules with desired properties, often tailored to fit a specific protein's binding site. Unlike virtual screening, which searches existing databases, de novo design algorithms build new molecules from scratch, either atom-by-atom or by combining molecular fragments.

The this compound structure can serve as an excellent starting point for de novo design. It can be used as a core scaffold or be broken down into constituent fragments (e.g., the thiazole ring, the benzoic acid moiety) that are then used as building blocks. Modern approaches often couple deep generative models with reinforcement learning to "grow" new molecules within the 3D space of a protein pocket. arxiv.org The algorithm is guided by a multi-objective reward function that aims to simultaneously optimize key features such as binding affinity, potency, and synthetic accessibility. arxiv.org

Applying these principles, a de novo design algorithm could start with the this compound scaffold placed in a target active site. The algorithm would then explore modifications, such as adding substituents to the aromatic rings, altering the linker, or replacing the thiazole with other bioisosteres, to generate novel candidate molecules. Each generated molecule is scored based on its predicted properties, allowing for the efficient exploration of chemical space and the design of innovative compounds with potentially superior therapeutic profiles. arxiv.org

Investigation of Biological Interactions and Mechanistic Insights of 3 1,3 Thiazol 4 Ylmethoxy Benzoic Acid

Identification of Biological Targets and Pathways

The primary biological target of 3-(1,3-thiazol-4-ylmethoxy)benzoic acid has been unequivocally identified as the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). patsnap.comguidetopharmacology.orgnih.govnih.govnih.gov This receptor is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin (B600854) secretion (GSIS) in response to free fatty acids. nih.govnih.gov The compound acts as a potent and selective agonist for GPR40. nih.govmedchemexpress.com Beyond its primary target, investigations into off-target effects, particularly those related to observed hepatotoxicity in clinical trials, have identified interactions with other proteins, such as hepatic transporters. patsnap.comoup.com

Affinity Proteomics and Chemoproteomics Approaches (e.g., pull-down assays, photoaffinity labeling)

While traditional affinity proteomics studies such as pull-down assays or photoaffinity labeling are not extensively reported in the available literature for this compound, chemoproteomics approaches have been employed to understand its off-target interactions and potential for toxicity. Specifically, covalent binding studies using radiolabeled this compound ([¹⁴C]-TAK-875) were conducted in human hepatocytes to identify the formation of reactive metabolites and their adduction to cellular proteins. oup.com

These studies revealed that the compound covalently binds to hepatocyte proteins, a phenomenon linked to the formation of a reactive acyl glucuronide and potentially an acyl-CoA thioester intermediate. oup.com This covalent binding is considered a potential hazard for drug-induced liver injury (DILI). The covalent binding burden (CVB) in human hepatocytes was quantified, providing mechanistic insight into potential toxicity pathways. oup.com

Table 1: Covalent Protein Binding of [¹⁴C]-TAK-875 in Human Hepatocytes

Parameter Value Reference
Incubation Concentration 10 µM oup.com
Average Covalent Binding 69.1 ± 4.3 pmole/mg protein oup.com

Thermal Proteome Profiling (TPP) and Cellular Thermal Shift Assays (CETSA)

Based on a review of the scientific literature, specific studies utilizing Thermal Proteome Profiling (TPP) or Cellular Thermal Shift Assays (CETSA) to globally identify the protein targets of this compound in an unbiased manner have not been published. Research has primarily focused on its known target, GPR40, and specific off-targets related to toxicity.

Omics-Based Profiling (e.g., Transcriptomics, Proteomics, Metabolomics) in Model Systems for Pathway Elucidation

Comprehensive omics-based profiling, such as transcriptomics or metabolomics, for the broad elucidation of pathways affected by this compound in model systems is not a primary focus of the available research. The investigations have been more targeted, concentrating on the direct signaling pathway of GPR40 and the metabolic pathways leading to the formation of reactive metabolites, such as acyl glucuronides. oup.com

Enzyme Inhibition/Activation Studies (e.g., in vitro kinetic assays)

The principal activity of this compound is the activation (agonism) of the GPR40 receptor, rather than enzyme inhibition or activation in the classical sense. nih.govmedchemexpress.com However, mechanistic studies into its toxicity profile have revealed inhibitory effects on certain hepatic transporters, which are critical for bile acid homeostasis. The compound was found to inhibit bile acid transporters, which could lead to an accumulation of bile acids and contribute to cholestatic hepatotoxicity. patsnap.com The safety margin against these transporters was determined to be narrow, highlighting this as a potential mechanism of liver injury. patsnap.com

Receptor Binding Assays and Signaling Pathway Analysis (in vitro)

Receptor binding and signaling pathway analyses have been central to characterizing the mechanism of action of this compound. It is described as an ago-allosteric modulator of FFAR1/GPR40. nih.gov This means it binds to an allosteric site on the receptor, distinct from the binding site of endogenous free fatty acids, and acts cooperatively with them to enhance insulin secretion. guidetopharmacology.orgnih.gov

Upon binding, the compound activates the Gαq/11 signaling pathway. nih.govnih.gov This activation stimulates phospholipase C, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). patsnap.com The subsequent increase in intracellular calcium concentration ([Ca²⁺]i) is a key step that potentiates glucose-dependent insulin secretion from pancreatic β-cells. nih.govnih.gov This glucose-dependent action is a hallmark of its mechanism. nih.govpatsnap.com

Structure Activity Relationship Sar and Structure Target Relationship Str Studies of 3 1,3 Thiazol 4 Ylmethoxy Benzoic Acid Analogs

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of analogs of 3-(1,3-thiazol-4-ylmethoxy)benzoic acid is highly sensitive to the nature and position of substituents on both the benzoic acid and thiazole (B1198619) rings. A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), which are structurally related analogs, have been synthesized and evaluated for their antiproliferative activity against cancer cells. nih.gov These studies provide a clear framework for understanding substituent effects.

Substituent Effects on the Benzoic Acid Moiety (Ring A): The position and electronic nature of substituents on the benzoic acid ring significantly influence the compound's activity. Studies on various benzoic acid derivatives have shown that the addition of hydroxyl and methoxyl groups can alter their biological effects. grafiati.com Specifically, for SMART analogs, modifications to the methoxy (B1213986) group on the benzoyl ring were explored. While detailed variations are part of broader SAR studies, the acidity and electronic distribution of the benzoic acid ring, modulated by its substituents, are critical for target interaction. nih.govyoutube.com

Substituent Effects on the Aryl Moiety (Ring C): In the SMART series of analogs, where an additional aryl group is attached to the thiazole ring, this "C" ring plays a pivotal role. The variation of substituents on this phenyl ring leads to remarkable changes in potency. For instance, a 3,4,5-trimethoxyphenyl group at this position resulted in excellent inhibition against a panel of cancer cells, with IC₅₀ values in the low nanomolar range. nih.gov In contrast, other substitution patterns, such as mono- or di-methoxy, or halogen substitutions, generally result in decreased activity. This highlights the importance of a specific substitution pattern on the C ring for potent biological activity.

The following table summarizes the antiproliferative activity of key SMART analogs with modifications on the "C" ring. nih.gov

Compound"C" Ring SubstituentAverage IC₅₀ (nM)
8f 3,4,5-Trimethoxyphenyl41
8a Phenyl>10,000
8d 4-Methoxyphenyl1,480
8p 4-Nitrophenyl3,400

Identification of Key Pharmacophoric Features and Structural Motifs

Pharmacophore modeling identifies the essential spatial arrangement of molecular features necessary for biological activity. For thiazole-based compounds, several key features have been identified. nih.gov

A general pharmacophore model for thiazole-based inhibitors often includes:

A Hydrogen Bond Acceptor: The carboxylic acid group on the benzoic acid ring is a critical hydrogen bond donor and acceptor, likely interacting with key residues in a biological target. researchgate.net

Aromatic/Hydrophobic Regions: The benzoic acid ring, the thiazole ring, and an additional aryl substituent (if present) provide essential hydrophobic surfaces that contribute to binding affinity through π-π stacking or hydrophobic interactions. nih.govresearchgate.net

A Defined Spatial Arrangement: The methoxy linker between the benzoic acid and thiazole ring provides a specific geometry and spacing between these two key moieties, which is crucial for fitting into the target's binding site.

In studies of related thiazole-containing cyclooxygenase-2 (COX-2) inhibitors, pharmacophore models highlighted the necessity of the thiazole and triazole moieties for activity, along with specific aromatic and hydrogen bonding features. nih.govresearchgate.net For a series of anti-inflammatory agents based on a 1,3-thiazole scaffold, a three-point pharmacophore was developed, emphasizing the importance of the thiazole scaffold, a substituted phenyl carbonyl group, and a specific side chain at another position. nih.gov These models underscore the importance of the thiazole nucleus as a central organizing element for orienting other critical functional groups.

Impact of Stereochemistry on Biological Interactions (if applicable)

The core structure of this compound is achiral. Therefore, stereochemistry is not an intrinsic feature of the parent molecule. However, stereoisomerism can become a critical factor when chiral centers are introduced into its analogs through modification.

For example, in the synthesis of amino acid-derived thiazole peptidomimetic analogs, the stereochemistry of the starting amino acid is preserved. nih.gov Studies on (S)-valine thiazole-derived compounds indicate that the specific stereoconfiguration is essential for their biological function, in this case, as P-glycoprotein ATPase stimulators. nih.gov This demonstrates that should modifications to the this compound scaffold introduce a chiral center (e.g., by adding a chiral substituent on the methylene (B1212753) bridge or the benzoic ring), the biological activity would likely be stereospecific. The different spatial arrangements of substituents in enantiomers or diastereomers would lead to distinct interactions with the chiral environment of a biological target, resulting in variations in potency and efficacy.

Correlation of Structural Modifications with Target Binding Affinity and Specificity

Direct correlation of structural changes with binding affinity to a specific biological target is the cornerstone of STR studies. For analogs of this compound, such as the SMART compounds, a clear STR has been established.

The primary molecular target for the potent anticancer activity of the SMART series was identified as tubulin. nih.govnih.gov These compounds bind to the colchicine (B1669291) binding site, inhibiting tubulin polymerization and leading to cell cycle arrest and apoptosis. nih.gov

Key structural modifications and their correlation with tubulin inhibition include:

The Carbonyl Linker: The carbonyl group linking the thiazole and the 3,4,5-trimethoxyphenyl "C" ring was found to be crucial. Replacing this carbonyl with other linkers, such as an NH-group, sulfonamide, or double bonds, was investigated to improve bioavailability and metabolic stability. nih.gov

The Thiazole "B" Ring: The thiazole ring itself is a key structural component. While alternatives were not extensively fruitful in the SMART series, its role as a central scaffold is undeniable. nih.gov

The 3,4,5-Trimethoxyphenyl "C" Ring: This moiety is critical for high-affinity binding to the colchicine site on tubulin, a feature shared with other potent tubulin inhibitors like combretastatin (B1194345) A-4. nih.gov

In a different series of analogs, 4-[2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethyl]benzoic acids, structural modifications were correlated with antagonist activity at the leukotriene D4 (LTD₄) receptor. nih.gov In these compounds, the thiazole ring system was found to be a successful bioisostere for a quinoline (B57606) ring, demonstrating that the thiazole moiety can be specifically tailored to interact with different biological targets. nih.gov

Computational SAR/STR Modeling and Predictive Algorithms

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools for understanding and predicting the biological activity of compounds. Three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to thiazole-containing compounds. nih.govresearchgate.netnih.gov

These models generate contour maps that visualize the regions around a molecule where certain properties are predicted to enhance or diminish biological activity:

Steric Fields: Indicate where bulky substituents are favored or disfavored.

Electrostatic Fields: Show where positive or negative charges are preferred.

Hydrophobic Fields: Highlight regions where hydrophobic groups would increase activity.

Hydrogen Bond Donor/Acceptor Fields: Identify favorable positions for hydrogen bonding interactions.

For a set of thiazolo[3,4-a]quinazoline derivatives, 3D-QSAR models were developed that showed good statistical significance and predictive ability. researchgate.net The contour maps from these models provided crucial information that guided the design of new molecules with potentially higher inhibitory activity. researchgate.net Similarly, for triazole-thiazole hybrids, 3D-QSAR studies revealed the necessity of the thiazole scaffold for potent COX-2 inhibition. researchgate.net

Molecular docking is another vital computational tool used to predict the binding mode of a ligand within the active site of its target protein. Docking studies performed on various thiazole derivatives have helped to elucidate the specific interactions—such as hydrogen bonds and hydrophobic contacts—that govern binding affinity and selectivity, corroborating the hypotheses generated from SAR and pharmacophore modeling. nih.govmdpi.com

Design and Synthesis of Focused Libraries for SAR/STR Elucidation

The systematic exploration of SAR and STR is dependent on the efficient synthesis of focused libraries of analogs. For derivatives related to this compound, several synthetic strategies have been employed to generate diverse sets of compounds for biological screening.

A common synthetic approach involves the Hantzsch thiazole synthesis, a well-established method for creating the core thiazole ring. jpionline.org This can be followed by various coupling and modification reactions to introduce diversity. For example, in the synthesis of the SMART analogs, a key step involves the reaction of a thiazole Weinreb amide with a substituted phenyllithium (B1222949) reagent to form the final ketone. nih.gov

The general synthetic strategy for creating a focused library often involves:

Synthesis of a core scaffold: Preparing a key intermediate that contains the thiazole ring and a reactive handle for further modification. For instance, 2-(arylamino)-thiazole-4-carboxylic acids can be synthesized and then converted to amides. nih.gov

Introduction of diversity: Reacting the core scaffold with a variety of building blocks. This could involve coupling different substituted aryl groups, modifying the benzoic acid moiety, or altering the linker between the rings. nih.govnih.gov

Purification and characterization: Ensuring the purity and confirming the structure of each analog in the library before biological testing.

This approach allows for the systematic modification of different parts of the parent molecule, enabling a comprehensive evaluation of how each structural change affects biological activity and providing the necessary data to build robust SAR and STR models. nih.govnih.gov

Advanced Research Applications and Methodological Contributions of 3 1,3 Thiazol 4 Ylmethoxy Benzoic Acid

Development of 3-(1,3-thiazol-4-ylmethoxy)benzoic Acid as a Chemical Probe or Tool Compound

The structural framework of this compound, which combines a thiazole (B1198619) ring with a benzoic acid moiety, presents a versatile scaffold for the development of chemical probes. The thiazole ring is a recognized pharmacophore present in numerous biologically active compounds, capable of engaging in various interactions with protein targets. globalresearchonline.netnih.gov Chemical probes are essential tools in chemical biology, designed to selectively bind to a protein target and facilitate its study within a complex biological system. The development of such probes from a core structure like this compound involves strategic chemical modifications to incorporate reporter or affinity tags without compromising the parent molecule's intrinsic binding affinity for its target. acs.org These tool compounds enable the identification of molecular targets, the validation of drug-target engagement, and the elucidation of mechanisms of action.

Fluorescent probes are powerful tools for visualizing and quantifying the interaction between a small molecule and its protein target in real-time and within living cells. stemmpress.com The design of such a probe based on this compound would involve covalently attaching a fluorophore to a position on the molecule that does not interfere with its target-binding activity. The inherent fluorescence of some heterocyclic systems can be leveraged, or external fluorophores can be conjugated to the core structure. researchgate.netnih.gov This strategy creates a molecule capable of revealing its subcellular location and binding events through fluorescence microscopy. researchgate.net

The selection of the fluorophore and the linking chemistry are critical design considerations. The resulting probe must be cell-permeable and stable in biological media, with photophysical properties suitable for biological imaging. stemmpress.com Such probes allow for direct observation of whether the compound reaches and binds to its intended target within the cell, providing crucial information for drug development programs.

Table 1: Conceptual Design of a Fluorescent Probe Based on this compound

ComponentFunctionExample MoietyRationale
Targeting ScaffoldBinds to the protein of interest.This compoundThe thiazole-benzoic acid core is hypothesized to be the primary interacting element with the biological target.
LinkerConnects the scaffold to the fluorophore without hindering binding.Alkane chain or PEG linkerProvides spatial separation between the scaffold and the bulky fluorophore to maintain target affinity.
FluorophoreProvides a detectable signal upon target engagement.Coumarin (B35378) or FluoresceinChosen for desirable photophysical properties such as high quantum yield and photostability for cellular imaging.

Affinity-based proteomics is a key methodology for identifying the cellular binding partners of a small molecule. This technique relies on probes modified with an affinity tag, most commonly biotin, which binds with extremely high affinity to avidin (B1170675) or streptavidin. nih.gov A biotinylated probe derived from this compound would enable its use as "bait" to capture its protein targets from a cell lysate.

The standard workflow involves incubating the biotinylated probe with the proteome, leading to the formation of a probe-protein complex. This complex is then selectively enriched from the complex mixture using avidin-coated beads. nih.gov After washing away non-specifically bound proteins, the captured target proteins are eluted, digested into peptides, and identified using mass spectrometry. nih.gov This powerful approach, known as affinity purification-mass spectrometry (AP-MS), can provide an unbiased, proteome-wide survey of a compound's direct and indirect interaction partners, offering critical insights into its mechanism of action. researchgate.net

Integration with High-Throughput Screening (HTS) Methodologies in Academic Settings

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify "hits"—molecules that modulate the activity of a specific biological target or pathway. ox.ac.ukresearchgate.net The this compound scaffold is an ideal candidate for inclusion in HTS libraries, either as a single compound or as the basis for a focused library of structurally related analogues. nih.gov Such libraries are screened to discover novel inhibitors or activators for targets of interest, such as kinases, proteases, or other enzymes. researchgate.netnih.gov

In an academic setting, HTS campaigns are instrumental in early-stage drug discovery and in probing fundamental biological questions. ox.ac.uk A library based on the thiazole-benzoic acid core could be screened against panels of cancer cell lines to identify compounds with antiproliferative activity or in biochemical assays to find inhibitors of a specific enzyme. mdpi.com The data generated from HTS not only identifies active compounds but also helps to build structure-activity relationships (SAR) that guide the subsequent optimization of hit compounds into more potent and selective leads.

Table 2: Representative High-Throughput Screening (HTS) Workflow

StepDescriptionPurpose
1. Assay DevelopmentA robust and miniaturized biological assay (e.g., enzyme activity, cell viability) is developed in a microplate format (e.g., 384- or 1536-well).To create a reliable, automated, and scalable system for testing thousands of compounds.
2. Library ScreeningA large collection of compounds, potentially including this compound and its derivatives, is tested at a single concentration.To identify initial "hits" that show activity in the primary assay. nih.gov
3. Hit ConfirmationInitial hits are re-tested under the same conditions to eliminate false positives.To confirm the activity of the selected compounds.
4. Dose-Response AnalysisConfirmed hits are tested across a range of concentrations to determine their potency (e.g., IC50 or EC50).To quantify the biological activity and rank the compounds.
5. Secondary AssaysActive compounds are evaluated in different, often more complex, assays (e.g., cell-based assays, target engagement studies) to verify their mechanism.To validate the mode of action and eliminate compounds with undesirable properties (e.g., cytotoxicity).

Contribution to Understanding Fundamental Biological Processes and Pathways

The thiazole nucleus is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs with diverse therapeutic actions. globalresearchonline.netnih.gov Compounds containing this scaffold have been shown to act as anticancer, antibacterial, anti-inflammatory, and antioxidant agents. nih.govnih.govnih.gov By serving as a molecular tool, this compound and its derivatives can contribute significantly to the understanding of the biological processes underlying these therapeutic effects.

For instance, many thiazole-containing compounds function as kinase inhibitors. nih.gov By identifying which specific kinases are inhibited by a derivative of this compound, researchers can probe the role of those kinases in cell signaling pathways related to cancer cell proliferation, survival, and metastasis. nih.gov Similarly, if a derivative shows potent antibacterial activity, it can be used to investigate essential bacterial pathways, potentially revealing novel mechanisms to combat antibiotic resistance. nih.govacs.org The study of such compounds helps to map the complex molecular interactions that govern cellular function in both healthy and diseased states. nih.gov

Analytical Method Development for Research Purposes (excluding basic identification data)

The synthesis and purification of this compound and its analogues for research purposes demand robust analytical methods to ensure their identity and purity. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for this. nih.gov

During the synthesis, Thin-Layer Chromatography (TLC) is often employed as a rapid and straightforward method to monitor the progress of a chemical reaction. mdpi.comnih.gov It allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product.

For quantitative analysis and final purity assessment, HPLC, especially when coupled with mass spectrometry (HPLC-MS/MS), is the method of choice. researchgate.netnih.gov A reverse-phase HPLC method can be developed to separate the target compound from any unreacted starting materials, byproducts, or degradation products. The retention time provides a measure of identity, while the peak area allows for precise quantification of purity. Coupling the HPLC to a mass spectrometer provides definitive structural confirmation by measuring the mass-to-charge ratio of the compound and its fragments. researchgate.net These analytical methods are crucial for ensuring the quality and reproducibility of biological data generated using the compound. analytik.news

Table 3: Exemplar HPLC Parameters for Analysis of a Thiazole Carboxylic Acid Derivative

ParameterConditionPurpose
ColumnReverse-Phase C18 (e.g., 100 x 2.1 mm, 2.5 µm)Separates compounds based on hydrophobicity. researchgate.net
Mobile PhaseGradient elution with Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)Allows for the separation of compounds with a range of polarities. The acid improves peak shape. nih.gov
Flow Rate0.3 mL/minControls the speed of the separation. nih.gov
DetectionUV at 254 nm and/or Mass Spectrometry (MS)UV detection for quantification; MS for identity confirmation. researchgate.net
Run Time<10 minutesEnables rapid analysis for high-throughput quality control. researchgate.net

Spectrophotometric and Spectroscopic Methods for in vitro Assay Quantification

Quantitative analysis of this compound in in vitro assays is crucial for determining its efficacy and mechanism of action. Several spectrophotometric and spectroscopic techniques can be employed for this purpose, leveraging the intrinsic properties of the thiazole and benzoic acid components.

UV-Visible Spectrophotometry: The aromatic nature of both the thiazole and benzoic acid rings results in characteristic absorption in the ultraviolet (UV) region. Benzoic acid derivatives typically exhibit strong absorbance maxima, which can be influenced by solvent polarity and pH. acs.org For quantification, a calibration curve can be established by measuring the absorbance of known concentrations of the compound. It is essential to determine the molar absorptivity at the wavelength of maximum absorbance (λmax) to ensure sensitivity and adherence to the Beer-Lambert law.

Fluorescence Spectroscopy: Thiazole-containing compounds are known to exhibit fluorescence, a property that can be exploited for highly sensitive quantification. numberanalytics.com The fluorescence intensity is directly proportional to the concentration of the analyte, offering a significant advantage over absorbance-based methods, particularly for low-concentration samples. The development of a fluorescence-based assay would involve determining the optimal excitation and emission wavelengths for this compound. Some benzoic acid derivatives have also been explored as fluorescent probes. umich.edunih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For complex biological matrices, LC-MS/MS provides unparalleled specificity and sensitivity. This hyphenated technique separates the compound from other matrix components via high-performance liquid chromatography (HPLC) before detection by tandem mass spectrometry. The high resolution and accuracy of mass spectrometry allow for unambiguous identification and quantification, even at very low concentrations.

Analytical Method Principle Typical Wavelength/Parameter Advantages Considerations
UV-Visible SpectrophotometryMeasurement of light absorption by the aromatic rings.Dependent on solvent and pH, typically in the UV range.Simple, cost-effective, widely available.Lower sensitivity compared to other methods, potential for interference from other UV-absorbing compounds.
Fluorescence SpectroscopyMeasurement of emitted light following excitation of the thiazole moiety.Specific excitation and emission wavelengths need to be determined.High sensitivity, high specificity.Potential for quenching effects from matrix components.
LC-MS/MSSeparation by chromatography followed by mass-based detection.Specific mass-to-charge (m/z) ratio of the parent and fragment ions.Very high sensitivity and specificity, suitable for complex matrices.Requires specialized equipment and expertise.

Future Directions in Synthetic Methodology Research for Complex Organic Scaffolds

The synthesis of this compound and its analogs opens avenues for the development of novel synthetic methodologies. Future research in this area could focus on several key aspects to enhance efficiency, diversity, and sustainability.

One promising direction is the exploration of green synthetic routes for thiazole ring formation. nih.gov Traditional methods often involve harsh reagents and generate significant waste. The development of syntheses using renewable starting materials, non-toxic catalysts, and milder reaction conditions would be a significant advancement. wisdomlib.org Techniques such as microwave-assisted and ultrasound-assisted synthesis could also be explored to improve reaction rates and yields.

Furthermore, the development of combinatorial chemistry approaches for generating libraries of this compound derivatives would be highly valuable for drug discovery efforts. ontosight.ai This could involve parallel synthesis techniques to rapidly produce a diverse set of analogs with variations in the substituents on both the thiazole and benzoic acid rings. ijper.org Such libraries are essential for systematic structure-activity relationship (SAR) studies.

Advances in C-H functionalization offer another exciting frontier. mdpi.com Direct and selective modification of the C-H bonds on the thiazole or benzoic acid rings would provide a more atom-economical and efficient way to introduce new functional groups, bypassing the need for pre-functionalized starting materials.

Conceptual Advancements in Ligand Design and Target Interaction Based on this Compound's Insights

The structural framework of this compound provides a valuable platform for conceptual advancements in ligand design. The thiazole ring is a privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets. bohrium.comsysrevpharm.org The benzoic acid moiety can participate in key hydrogen bonding and ionic interactions within a protein's active site.

Structure-activity relationship (SAR) studies on derivatives of this compound can provide deep insights into the molecular features required for potent and selective biological activity. nih.gov By systematically modifying the substituents on the thiazole and benzoic acid rings, researchers can probe the steric and electronic requirements of the target binding pocket.

Computational modeling and molecular docking studies can further elucidate the binding modes of this compound and its analogs with their biological targets. ijirt.orgresearchgate.net These in silico methods can predict binding affinities and identify key intermolecular interactions, guiding the rational design of next-generation compounds with improved properties. The thiazole moiety, for instance, can engage in π-π stacking and hydrogen bonding, while the carboxylate of the benzoic acid can form salt bridges with basic amino acid residues.

Interdisciplinary Research Opportunities

The unique chemical structure of this compound presents numerous opportunities for interdisciplinary research, bridging chemistry with biology, materials science, and computational science.

Chemical Biology: This compound and its derivatives can be developed as chemical probes to study biological processes. For instance, fluorescently labeled analogs could be used in cellular imaging to visualize the localization and dynamics of their biological targets.

Materials Science: Thiazole-containing compounds have applications in materials science, including the development of conductive polymers and organic light-emitting diodes (OLEDs). numberanalytics.com The specific properties of this compound could be explored for the creation of novel functional materials. The benzoic acid group, for example, could be used to anchor the molecule to surfaces or to participate in the formation of metal-organic frameworks (MOFs).

Computational Chemistry: The compound serves as an excellent model system for advanced computational studies of drug-target interactions. nih.gov Molecular dynamics simulations can be employed to understand the conformational changes and energetic landscapes of the ligand-protein complex, providing a deeper understanding of the binding process. These computational insights can, in turn, inform the design of more effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1,3-thiazol-4-ylmethoxy)benzoic Acid, and how can purity be validated?

  • Methodology :

  • Synthesis : Utilize nucleophilic substitution reactions, where a thiazole-containing alcohol reacts with a benzoic acid derivative under Mitsunobu conditions (e.g., using diethyl azodicarboxylate (DEAD) and triphenylphosphine) .
  • Purity Validation : Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times against standards. Confirm crystallinity via X-ray diffraction (if crystalline) and monitor by melting point analysis (mp ~139–140°C, as observed in structurally related thiazolyl benzoic acids) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the thiazole ring protons (δ ~8.5–9.0 ppm for H-2 and H-5) and the methoxybenzoic acid backbone. Compare with PubChem or ECHA spectral libraries .
  • FTIR : Identify characteristic peaks for the carboxylic acid (O-H stretch ~2500–3000 cm1^{-1}), thiazole C=N (1650–1600 cm1^{-1}), and aromatic C-O (1250 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+^+ ~276 g/mol) .

Q. How does the solubility profile affect experimental design in biological assays?

  • Methodology :

  • Test solubility in DMSO (commonly used for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Use dynamic light scattering (DLS) to assess aggregation. For low solubility, employ co-solvents (e.g., PEG-400) or nanoformulation strategies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-Response Analysis : Perform IC50_{50} assays with standardized cell lines (e.g., HEK293 or HeLa) to compare potency.
  • Metabolic Stability : Use liver microsome assays to assess if discrepancies arise from differential metabolism.
  • Structural Confirmation : Re-validate compound identity via LC-MS and NMR for each batch to rule out degradation or isomerization .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like cyclooxygenase (COX) or DNA gyrase, leveraging the thiazole ring’s π-stacking potential.
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with observed bioactivity .

Q. How can the compound’s DNA-binding potential be experimentally assessed?

  • Methodology :

  • UV-Vis Titration : Monitor hypochromic shifts in DNA absorption (λ = 260 nm) upon compound addition.
  • Viscometry : Measure changes in DNA solution viscosity to infer intercalation vs. groove binding.
  • Circular Dichroism (CD) : Detect conformational changes in DNA secondary structure .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Methodology :

  • Click Chemistry : Introduce triazole or thioether moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to modify the thiazole or benzoic acid groups.
  • Parallel Synthesis : Use automated platforms to generate libraries with varied substituents (e.g., halogens, alkyl chains) on the thiazole or benzene rings .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in cytotoxicity assays?

  • Methodology :

  • Quality Control : Implement strict HPLC purity thresholds (>95%) and elemental analysis (%C, %H, %N within ±0.4% of theoretical values).
  • Positive Controls : Include reference compounds (e.g., cisplatin for cytotoxicity) to normalize inter-experimental variability .

Q. What thermodynamic parameters are critical for studying its enzyme inhibition?

  • Methodology :

  • Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy (ΔH) and entropy (ΔS) to elucidate interaction mechanisms.
  • Kinetic Assays : Determine KiK_i values via Lineweaver-Burk plots under varying substrate concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.